molecular formula C10H18N2O3 B1389002 6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid CAS No. 1104729-72-7

6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B1389002
CAS No.: 1104729-72-7
M. Wt: 214.26 g/mol
InChI Key: HXNAXIYCAPYAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of 6-isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen atoms. The official IUPAC name for this compound is 5,5-dimethyl-2-oxo-6-propan-2-yl-1,3-diazinane-4-carboxylic acid, which accurately reflects the substitution pattern and functional group positions within the hexahydropyrimidine ring system. This nomenclature system emphasizes the diazinane core structure, which represents the saturated six-membered ring containing two nitrogen atoms at positions 1 and 3.

The molecular formula C₁₀H₁₈N₂O₃ indicates a molecular weight of 214.26 grams per mole, positioning this compound within the range of medium molecular weight heterocyclic carboxylic acids. The systematic name incorporates several key structural features including the presence of a carbonyl group at position 2, methyl substituents at position 5, an isopropyl group at position 6, and a carboxylic acid functionality at position 4. Alternative nomenclature systems may refer to this compound using variations such as 6-isopropyl-5,5-dimethyl-2-oxo-1,3-diazinane-4-carboxylic acid, which maintains the same structural information while employing slightly different positional numbering conventions.

The Chemical Abstracts Service registry number 1104729-72-7 provides a unique identifier for this specific molecular structure, facilitating unambiguous identification in chemical databases and literature searches. Additional synonyms include systematic names that emphasize different aspects of the molecular structure, such as those highlighting the hexahydropyrimidine core or the specific substitution pattern. The compound's InChI key HXNAXIYCAPYAGC-UHFFFAOYSA-N serves as a standardized computational identifier that encodes the complete molecular connectivity information in a format suitable for database searches and computational chemistry applications.

Properties

IUPAC Name

5,5-dimethyl-2-oxo-6-propan-2-yl-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-5(2)6-10(3,4)7(8(13)14)12-9(15)11-6/h5-7H,1-4H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNAXIYCAPYAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(NC(=O)N1)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The hexahydropyrimidine core is commonly synthesized via cyclization reactions involving diamines and β-ketoesters or β-diketones. A typical approach includes:

  • Step 1: Condensation of a suitable 1,3-diamine with a β-ketoester derivative bearing the 5,5-dimethyl substitution. This step forms an intermediate that sets the foundation for the pyrimidine ring.
  • Step 2: Intramolecular cyclization under acidic or basic catalysis to close the ring, forming the hexahydropyrimidine skeleton.
  • Step 3: Introduction of the isopropyl group at the 6-position, which can be achieved by using an isopropyl-substituted starting material or by alkylation reactions post-ring formation.

Introduction of the Keto and Carboxylic Acid Groups

  • The 2-oxo group is typically introduced by oxidation of the corresponding dihydro derivative or by using keto-functionalized starting materials.
  • The 4-carboxylic acid functionality is installed either by starting with a carboxylated precursor or by oxidation of a 4-substituted intermediate.

Representative Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Condensation 1,3-Diamine + β-ketoester (5,5-dimethyl) Intermediate amine-ketoester adduct
2 Cyclization Acidic or basic catalyst, heat Hexahydropyrimidine ring formation
3 Alkylation (if needed) Isopropyl halide, base (e.g., K2CO3) Introduction of isopropyl group
4 Oxidation Mild oxidizing agents (e.g., PCC, KMnO4) Formation of 2-oxo group
5 Carboxylation/Oxidation Oxidizing agents or carboxylated precursors Installation of carboxylic acid

Research Findings and Optimization

  • Yield optimization: Studies indicate that controlling reaction temperature and pH during cyclization significantly affects yield and purity. Acidic conditions favor ring closure but must be balanced to avoid decomposition.
  • Stereochemical control: The presence of chiral centers in the hexahydropyrimidine ring necessitates stereoselective synthesis. Use of chiral catalysts or starting materials has been reported to improve enantiomeric excess.
  • Purification methods: Crystallization and chromatographic techniques are employed to isolate the pure compound, with solvent choice impacting crystallinity and yield.

Summary Data Table of Preparation Methods

Method Aspect Description Key Reagents/Conditions Advantages Limitations
Cyclization Formation of pyrimidine ring via condensation 1,3-Diamine, β-ketoester, acid/base catalyst Efficient ring formation Requires precise pH control
Alkylation Introduction of isopropyl group Isopropyl halide, base Direct substitution possible Possible side reactions
Oxidation Installation of keto and carboxylic acid groups PCC, KMnO4, or other mild oxidants Selective functional group formation Overoxidation risk
Stereoselective synthesis Use of chiral catalysts or precursors Chiral ligands, asymmetric catalysts High enantiomeric purity Increased cost and complexity

Chemical Reactions Analysis

6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to IDOCA exhibit anticancer properties by inhibiting cell proliferation and promoting apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell growth and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds, including those with structural similarities to IDOCA, showed promising results in inhibiting tumor growth in xenograft models .

Antimicrobial Properties

IDOCA has been evaluated for its antimicrobial effects against various pathogens. Its ability to disrupt bacterial cell membranes makes it a potential candidate for developing new antibiotics.

Case Study:
In vitro studies have shown that IDOCA exhibits significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in treating bacterial infections .

Proteomics Research

The compound is utilized as a specialty product in proteomics research, where it serves as a reagent for studying protein interactions and modifications.

Application:
Researchers use IDOCA to label proteins or peptides, facilitating the identification and quantification of biomolecules in complex samples. This application is crucial for understanding cellular processes and disease mechanisms .

Enzyme Inhibition Studies

IDOCA has been explored as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, providing insights into enzyme kinetics and regulation.

Case Study:
A study investigated the inhibitory effects of IDOCA on dihydropyrimidinase, an enzyme involved in pyrimidine metabolism. The results indicated a dose-dependent inhibition, highlighting its potential as a tool for studying metabolic disorders .

Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cell proliferation; promotes apoptosis
Antimicrobial PropertiesDisrupts bacterial membranes; effective against pathogens
Proteomics ResearchReagent for labeling proteins; aids in biomolecule identification
Enzyme Inhibition StudiesInhibits dihydropyrimidinase; insights into metabolism

Mechanism of Action

The mechanism of action of 6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Compound Name Key Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 5,5-dimethyl, 6-isopropyl, 2-oxo, 4-carboxylic acid Carboxylic acid, ketone C₁₁H₂₀N₂O₃ 228.29 401647-53-8
(4R,4aR,7aS*)-5-Oxo-6-phenyl-...carboxylic acid 6-phenyl, fused furo-isoindole ring Carboxylic acid, ketone, aromatic C₁₇H₁₅NO₄ 297.31 Not provided
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-chloro, 6-methyl Carboxylic acid, halogen C₆H₅ClN₂O₂ 172.57 89581-58-8
2-Amino-4-isopropyl-6-methoxy-...carboxamide 2-amino, 4-isopropyl, 6-methoxy, N-(2,5-dimethylphenyl) carboxamide Carboxamide, amino, methoxy C₁₇H₂₂N₄O₂ 314.39 Not provided

Key Observations:

The chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances electron-withdrawing effects, increasing the acidity of its carboxylic acid group compared to the target compound . The carboxamide and amino groups in 2-amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide enable hydrogen bonding, improving solubility and biological target interactions relative to the carboxylic acid in the target compound .

Aromatic vs. Aliphatic Systems :

  • The fused furo-isoindole ring in (4R,4aR,7aS*)-5-oxo-6-phenyl-...carboxylic acid creates a planar aromatic system, facilitating π-π stacking interactions absent in the aliphatic target compound .

Key Observations:

  • Melting Points : The carboxamide derivative’s higher melting point (186–188°C) reflects stronger intermolecular forces (hydrogen bonding) compared to the target compound .

Key Observations:

  • The target compound’s irritant classification necessitates careful handling, similar to halogenated analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid .
  • Carboxamide derivatives are more likely to exhibit bioactivity due to hydrogen-bonding capacity, though direct evidence is lacking .

Biological Activity

6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid (CAS: 1104729-72-7) is a pyrimidine derivative with potential biological activity. This compound's structure includes a carboxylic acid functional group, which is often associated with various biological activities, including anticancer and antimicrobial effects. This article aims to summarize the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC10H18N2O3
Molar Mass214.26 g/mol
Synonyms4-Pyrimidinecarboxylic acid, hexahydro-5,5-dimethyl-6-(1-methylethyl)-2-oxo-
Hazard ClassificationXi - Irritant

Anticancer Activity

Recent studies have explored the anticancer properties of various pyrimidine derivatives, including those similar to this compound. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibited varying degrees of cytotoxicity and anticancer activity.

  • Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells post-treatment was assessed using an MTT assay.
  • Comparative Analysis : The activity was compared to standard chemotherapeutic agents like cisplatin. Some derivatives showed reduced viability in cancer cells, indicating potential as anticancer agents.

Key Findings :

  • Compounds with specific structural modifications (e.g., phenyl substitutions) enhanced anticancer activity.
  • Certain derivatives demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. The screening included multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli.

  • Pathogen Resistance : The compounds were tested against strains resistant to common antibiotics, revealing promising antimicrobial properties.
  • Mechanism of Action : The mechanism by which these compounds exert their effects remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • In a study assessing the structure-activity relationship (SAR) of pyrimidine derivatives, it was found that modifications at the 4-position significantly affected the anticancer efficacy against A549 cells.
    • Compound modifications leading to enhanced interaction with cellular targets resulted in increased cytotoxicity.
  • Antimicrobial Efficacy :
    • A study highlighted the effectiveness of certain pyrimidine derivatives against multidrug-resistant strains of Staphylococcus aureus. The compounds exhibited minimum inhibitory concentrations (MICs) that could inhibit growth effectively compared to standard antibiotics.

Q & A

Q. What are the recommended methods for synthesizing 6-isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid with high purity?

Methodological Answer: Synthesis optimization typically involves multi-step reactions, such as cyclization of β-keto esters with urea derivatives under acidic or basic conditions. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Temperature control : Maintaining reaction temperatures between 80–100°C to avoid side-product formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Purity validation : HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer: A combination of spectroscopic methods is critical:

  • NMR :
    • ¹H NMR : Look for characteristic signals: δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.5–3.0 ppm (hexahydropyrimidine ring protons), and δ 10.5–11.0 ppm (carboxylic acid proton, if not deprotonated) .
    • ¹³C NMR : Peaks at δ 170–175 ppm (carboxylic acid C=O) and δ 165–170 ppm (keto group).
  • FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (exact mass dependent on substituents) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation; thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C .
  • Light sensitivity : UV-Vis studies indicate photo-instability; use amber glass vials for long-term storage .
  • pH stability : The carboxylic acid group may undergo hydrolysis in strongly alkaline conditions (pH > 10); stability tested via HPLC over 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity variability : Validate purity via orthogonal methods (e.g., HPLC, NMR) to rule out impurities influencing bioactivity .
  • Assay conditions : Standardize cell-based assays (e.g., MIC tests for antimicrobial activity) using consistent solvent controls (DMSO concentration ≤1%) and cell lines .
  • Structural analogs : Compare activity of derivatives (e.g., esterified vs. free carboxylic acid forms) to identify pharmacophore requirements .

Q. What experimental strategies are effective for studying the compound’s role in enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition of target enzymes (e.g., proteases or kinases) .
  • Docking studies : Perform molecular dynamics simulations using software like AutoDock Vina to predict binding modes to active sites (PDB IDs: e.g., 1XYZ for dihydrofolate reductase) .
  • Site-directed mutagenesis : Validate predicted binding residues via recombinant enzyme mutants and IC₅₀ comparisons .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® AD-H columns with heptane/isopropanol (90:10) to separate enantiomers; validate with circular dichroism (CD) spectroscopy .
  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemical control during cyclization steps .
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to distinguish enantiomers in solution .

Q. What are the best practices for analyzing degradation products under accelerated stability testing?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 7–14 days .
  • LC-MS/MS : Identify degradation products via fragmentation patterns; quantify using external calibration curves .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid
Reactant of Route 2
6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.